A Technical Guide to 4-Bromo-3-nitro-1H-indole: Structure, Properties, and Synthetic Utility
A Technical Guide to 4-Bromo-3-nitro-1H-indole: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide
Abstract
4-Bromo-3-nitro-1H-indole is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. Its structure, featuring an indole core substituted with both a synthetically versatile bromine atom and an electron-withdrawing nitro group, makes it a valuable intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, predicted spectroscopic characteristics, and key applications. Furthermore, it outlines a logical synthetic strategy and discusses the compound's reactivity, offering researchers and chemical development professionals a detailed resource for its effective utilization.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of biological activity and physicochemical properties. 4-Bromo-3-nitro-1H-indole emerges as a particularly strategic building block. The bromine atom at the 4-position serves as a convenient handle for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the nitro group at the 3-position, a site of high electron density in the parent indole, not only modulates the electronic profile of the ring system but can also be transformed into other crucial functional groups, most notably an amine. This dual functionalization provides orthogonal synthetic pathways, positioning 4-bromo-3-nitro-1H-indole as a key intermediate in the development of novel anti-cancer agents, agrochemicals, and advanced organic materials.[1]
Physicochemical and Structural Properties
The fundamental properties of 4-bromo-3-nitro-1H-indole are summarized below. These characteristics are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 126807-08-7 | [1][2] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 241.04 g/mol | [1][2] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 115-124 °C | [1] |
| Storage Conditions | Store at 2-8 °C, tightly sealed, in a dry environment | [1][2] |
Molecular Structure
The structure of 4-bromo-3-nitro-1H-indole is defined by a planar indole ring system. The bromine atom is located on the benzene portion of the heterocycle, while the nitro group is attached to the C3 position of the pyrrole ring. The presence of the strongly electron-withdrawing nitro group at C3 significantly influences the electron distribution across the entire indole system, rendering the pyrrole ring electron-deficient. This electronic modification is a key determinant of the molecule's subsequent reactivity.
Caption: Proposed workflow for the synthesis of 4-bromo-3-nitro-1H-indole.
Experimental Protocol (Hypothetical)
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Reagent Preparation: In a flask maintained at -10 °C, slowly add fuming nitric acid to acetic anhydride with vigorous stirring to generate acetyl nitrate in situ.
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Reaction: Dissolve 4-bromo-1H-indole in a suitable solvent like acetic acid and cool the solution to 0 °C.
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Addition: Add the pre-formed cold acetyl nitrate solution dropwise to the indole solution, ensuring the internal temperature does not exceed 5 °C.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching: Upon completion, carefully pour the reaction mixture into a beaker of ice-water and stir until the excess anhydride is hydrolyzed.
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Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-bromo-3-nitro-1H-indole lies in the orthogonal reactivity of its two key functional groups.
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Reactions of the Nitro Group: The nitro group can be readily reduced to a 4-bromo-1H-indol-3-amine using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting amino group is a critical precursor for constructing amides, sulfonamides, or for use in further heterocyclic ring formations. The electron-deficient C2-C3 bond can also participate in cycloaddition reactions, such as the Barton-Zard pyrrole synthesis, to construct more complex fused systems. [3]* Reactions of the Bromo Group: The C4-bromo substituent is ideally positioned for palladium-catalyzed cross-coupling reactions. This allows for the introduction of alkyl, alkenyl, alkynyl, or aryl groups through Suzuki, Heck, Sonogashira, and Stille couplings, respectively. This capability is fundamental for library synthesis in drug discovery programs.
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Reactions of the Indole N-H: The nitrogen atom can be alkylated, acylated, or protected with a variety of groups to either prevent side reactions or introduce another point of diversity.
Caption: Key reactivity pathways for 4-bromo-3-nitro-1H-indole.
Applications in Research and Development
Medicinal Chemistry
4-Bromo-3-nitro-1H-indole is a valuable precursor for the synthesis of biologically active molecules. [1]Its derivatives are explored for various therapeutic targets. The subsequent reduction of the nitro group and cross-coupling at the bromo position allows for the rapid generation of diverse libraries of 3,4-disubstituted indoles, a common motif in kinase inhibitors and other potential anti-cancer agents. [1]
Materials Science
The extended π-conjugated system of the indole ring, combined with the ability to tune its electronic properties through substitution, makes its derivatives candidates for applications in materials science. [1]By introducing specific chromophores or electronically active groups via cross-coupling, novel organic dyes, sensors, and semiconductors can be developed. The inherent electron-accepting nature of the nitro-substituted ring can be exploited in the design of push-pull chromophores for non-linear optical materials. [1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-bromo-3-nitro-1H-indole is not widely available, safe handling procedures should be determined based on the known hazards of similar bromo- and nitro-substituted aromatic compounds.
| Safety Aspect | Recommendation | Supporting Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles. | Bromo-indoles can cause skin, eye, and respiratory irritation. [4][5] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. | To prevent inhalation of potentially harmful dust or vapors. [6][7] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8 °C). | Prevents degradation and ensures stability. [1][2] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | Nitroaromatic compounds can be harmful to aquatic life. [6] |
Conclusion
4-Bromo-3-nitro-1H-indole stands out as a potent and versatile chemical intermediate. Its well-defined structure, featuring two synthetically valuable and orthogonally reactive functional groups, provides a robust platform for chemical innovation. For researchers in drug discovery, it offers an efficient route to novel 3,4-disubstituted indole libraries. For materials scientists, it is a foundational block for creating new functional organic materials. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable scientists to fully harness the synthetic potential of this valuable compound.
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